Cas no 860412-09-5 (4-Chloro-3-isopropylpyridine)
4-Chloro-3-isopropylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-3-isopropylpyridine
- 4-chloro-3-propan-2-ylpyridine
- GS2434
- 4-Chloro-3-isopropylpyridine
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- Inchi: 1S/C8H10ClN/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3
- InChI Key: YYUSNOKRYBVVET-UHFFFAOYSA-N
- SMILES: ClC1C=CN=CC=1C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- XLogP3: 2.6
- Topological Polar Surface Area: 12.9
4-Chloro-3-isopropylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195478-5g |
4-Chloro-3-isopropylpyridine |
860412-09-5 | 95% | 5g |
$2150.70 | 2023-08-31 | |
| Alichem | A029195478-10g |
4-Chloro-3-isopropylpyridine |
860412-09-5 | 95% | 10g |
$2653.20 | 2023-08-31 | |
| Alichem | A029195478-25g |
4-Chloro-3-isopropylpyridine |
860412-09-5 | 95% | 25g |
$4877.60 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744212-1g |
4-Chloro-3-isopropylpyridine |
860412-09-5 | 98% | 1g |
¥6661.00 | 2024-07-28 |
4-Chloro-3-isopropylpyridine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 4-Chloro-3-isopropylpyridine
Introduction to 4-Chloro-3-isopropylpyridine (CAS No. 860412-09-5)
4-Chloro-3-isopropylpyridine, identified by its CAS number 860412-09-5, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic molecule has garnered attention due to its versatile applications in synthesizing various bioactive molecules. The compound's structure, featuring a chloro substituent on the fourth carbon and an isopropyl group on the third carbon of the pyridine ring, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
The< strong>4-Chloro-3-isopropylpyridine molecule exhibits unique chemical properties that make it useful in multiple synthetic pathways. The presence of the chloro group enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This characteristic is particularly beneficial in drug discovery, where introducing specific functional groups can modulate the biological activity of a compound. The isopropyl group, on the other hand, contributes to the steric environment of the molecule, influencing its interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine derivatives. The< strong>4-Chloro-3-isopropylpyridine has emerged as a key building block in this endeavor. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The chloro group can be readily replaced with other functional groups to create more complex structures with enhanced pharmacological properties.
One of the most compelling aspects of 4-Chloro-3-isopropylpyridine is its role in developing small-molecule drugs that target specific enzymes and receptors. Researchers have leveraged its scaffold to create molecules that inhibit enzymes involved in metabolic pathways relevant to diabetes and obesity. The ability to modify the pyridine ring while maintaining its core structure allows for fine-tuning of drug candidates to improve their efficacy and selectivity.
The agrochemical industry also benefits from the< strong>4-Chloro-3-isopropylpyridine. Its derivatives have been explored as potential herbicides and pesticides due to their ability to interact with biological systems at low concentrations. This property is essential for developing environmentally friendly agrochemicals that are effective yet safe for agricultural use. Recent studies have highlighted its potential in creating next-generation crop protection agents that offer improved performance over existing formulations.
The synthesis of< strong>4-Chloro-3-isopropylpyridine involves multi-step organic reactions, often starting from readily available pyridine precursors. Advanced synthetic methodologies have been developed to optimize yield and purity, making it more accessible for industrial applications. Techniques such as catalytic hydrogenation and cross-coupling reactions have been particularly useful in constructing the desired molecular framework efficiently.
The pharmacological profile of< strong>4-Chloro-3-isopropylpyridine derivatives continues to be an area of active investigation. Researchers are exploring its potential in treating neurological disorders, where modulating neurotransmitter activity is key. Preliminary studies suggest that certain derivatives may exhibit properties similar to known anticonvulsants and anxiolytics, warranting further exploration into their therapeutic potential.
In conclusion, 4-Chloro-3-isopropylpyridine (CAS No. 860412-09-5) is a versatile compound with significant implications in pharmaceutical and agrochemical research. Its unique structural features enable diverse functionalization, making it a valuable intermediate in drug development. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in the chemical industry.
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